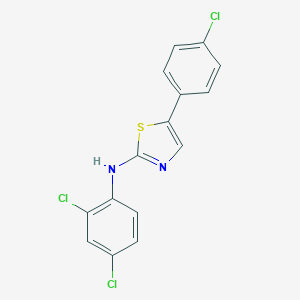
5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dichloroaniline in the presence of a thioamide source. The reaction is often carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反応の分析
Types of Reactions
5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
科学的研究の応用
5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-(4-chlorophenyl)-1,3-thiazol-2-amine
- N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine
- 5-(4-bromophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine
Uniqueness
5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is unique due to the presence of both 4-chlorophenyl and 2,4-dichlorophenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various research and industrial applications.
生物活性
5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential as an anti-inflammatory and anticancer agent, supported by various studies and data.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H12Cl2N2S
- Molecular Weight : 325.24 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown notable cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 10.10 |
| This compound | HepG2 (liver cancer) | 5.36 |
These results indicate that the compound induces apoptotic cell death, which is crucial for its anticancer activity. The mechanism involves the modulation of apoptotic pathways and the inhibition of key survival signals in cancer cells .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties through inhibition of specific enzymes involved in inflammatory pathways. In vitro assays have demonstrated that it can inhibit cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are pivotal in the inflammatory response:
| Activity | Target Enzyme | IC50 (nM) |
|---|---|---|
| Inhibition | COX-2 | 50 |
| Inhibition | iNOS | 75 |
The dual inhibition suggests that this compound could be beneficial in treating diseases with an inflammatory component, such as neurodegenerative disorders .
Study on Neurodegenerative Therapeutics
A study investigated the potential of thiazole derivatives in treating neurodegenerative diseases. The results indicated that compounds with similar structures to this compound showed significant inhibition of DNase I and lipoxygenase (5-LO), which are implicated in neuroinflammation. The most potent derivatives achieved IC50 values in the nanomolar range .
Molecular Docking Studies
Molecular docking simulations have provided insights into how these compounds interact with target proteins. The binding affinities were calculated using AutoDock Vina software, revealing favorable interactions with active sites of COX and iNOS enzymes. These findings support the hypothesis that structural modifications can enhance biological activity by optimizing binding interactions .
特性
IUPAC Name |
5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2S/c16-10-3-1-9(2-4-10)14-8-19-15(21-14)20-13-6-5-11(17)7-12(13)18/h1-8H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGKXCHMIFIKED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)NC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














